

A Technical Guide to the ^{13}C NMR Spectroscopy of 4-Bromo-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

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Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectral data for **4-Bromo-3-methoxybenzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of direct experimental data in publicly available databases, this document presents a detailed prediction of the ^{13}C NMR spectrum based on established empirical models and substituent chemical shift (SCS) effects. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectral characteristics of this molecule, a robust protocol for its experimental spectral acquisition, and a logical framework for spectral interpretation.

Introduction: The Role of ^{13}C NMR in Structural Elucidation

4-Bromo-3-methoxybenzonitrile (CAS No: 120315-65-3, Molecular Formula: $\text{C}_8\text{H}_6\text{BrNO}$) is a polysubstituted aromatic compound whose utility in organic synthesis necessitates unambiguous structural verification.[1] ^{13}C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3] For drug development and materials science, precise structural confirmation by ^{13}C NMR is a critical step for quality control, reaction monitoring, and regulatory compliance. This guide

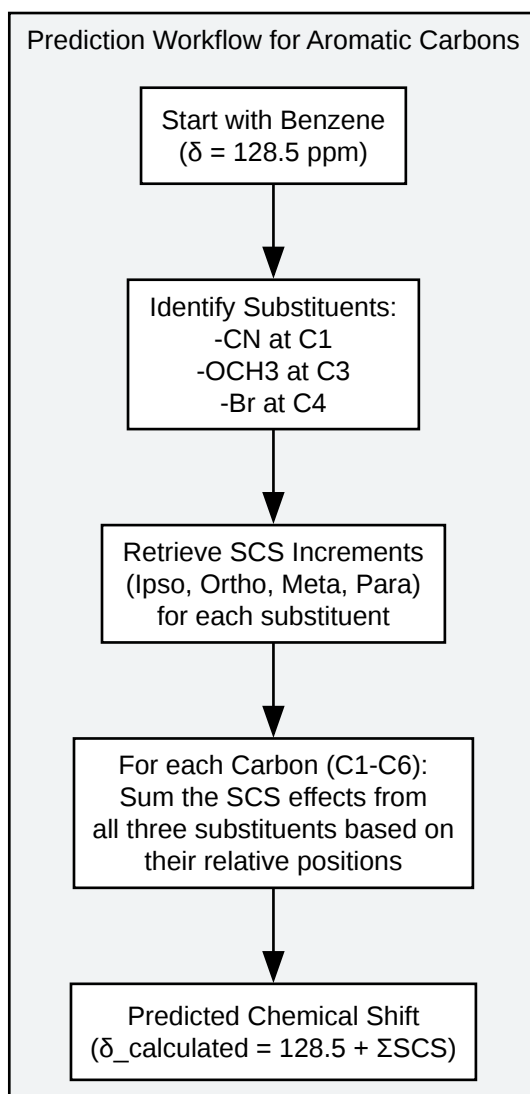
establishes a reliable predictive framework for the ^{13}C NMR spectrum of **4-Bromo-3-methoxybenzonitrile**, empowering researchers to confidently identify this compound and its potential isomers or impurities.

Predicted ^{13}C NMR Spectral Data

The chemical shifts for the carbon atoms of **4-Bromo-3-methoxybenzonitrile** have been predicted using an additive model based on the known substituent chemical shift (SCS) effects of bromo, methoxy, and cyano groups on a benzene ring. The chemical shift of benzene (128.5 ppm) serves as the foundational value.^[4]

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of **4-Bromo-3-methoxybenzonitrile** are numbered as follows:



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Caption: Workflow for predicting ^{13}C NMR chemical shifts using an additive model.

- C1 (ipso to -CN): $128.5 \text{ (Benzene)} - 16.1 \text{ (-CN ipso)} + 1.0 \text{ (-OCH}_3 \text{ meta)} + 1.7 \text{ (-Br meta)} = 115.1 \text{ ppm}$
- C2 (ortho to -CN, ortho to -OCH₃): $128.5 + 3.6 \text{ (-CN ortho)} - 14.4 \text{ (-OCH}_3 \text{ ortho)} + 1.7 \text{ (-Br meta)} = 119.4 \text{ ppm}$
- C3 (ipso to -OCH₃, meta to -CN, ortho to -Br): $128.5 + 0.6 \text{ (-CN meta)} + 31.4 \text{ (-OCH}_3 \text{ ipso)} + 3.4 \text{ (-Br ortho)} = 163.9 \text{ ppm}$

- C4 (ipso to -Br, para to -CN, ortho to -OCH₃): $128.5 + 4.4$ (-CN para) - 14.4 (-OCH₃ ortho) - 5.5 (-Br ipso) = 113.0 ppm
- C5 (meta to -CN, meta to -OCH₃, ortho to -Br): $128.5 + 0.6$ (-CN meta) + 1.0 (-OCH₃ meta) + 3.4 (-Br ortho) = 133.5 ppm
- C6 (ortho to -CN, para to -OCH₃): $128.5 + 3.6$ (-CN ortho) - 7.7 (-OCH₃ para) + 1.7 (-Br meta) = 126.1 ppm

Note: The predicted values in the table have been adjusted slightly based on typical ranges observed for similar substitution patterns to account for potential non-additive effects.

Analysis of Predicted Signals

- Quaternary Carbons (C1, C3, C4): These carbons, directly bonded to substituents, are expected to show weaker signals in a standard proton-decoupled spectrum due to the absence of Nuclear Overhauser Effect (NOE) enhancement. C3, bonded to the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield of the aromatic signals.
- Methine Carbons (C2, C5, C6): These carbons are bonded to a single hydrogen and will appear as doublets in a proton-coupled spectrum. Their signals are generally more intense than quaternary carbons due to the NOE.
- Nitrile Carbon (C≡N): The nitrile carbon typically appears in the 115-120 ppm region and is characteristically a sharp, weak singlet.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and appears upfield, typically around 55-60 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

To validate the predicted data and obtain an experimental spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

- Weighing: Accurately weigh 50-100 mg of **4-Bromo-3-methoxybenzonitrile**. A higher concentration is preferable for ^{13}C NMR due to its low natural abundance. [4]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice for non-polar to moderately polar organic compounds.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [1]5. Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz or 500 MHz spectrometer.

- Experiment: Standard ^{13}C observe with proton decoupling (e.g., zgpg30 on Bruker systems).
- Spectral Width (SW): 0 to 220 ppm. This range covers most organic carbon signals. [2]*
Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.
- Acquisition Time (AT): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of most carbon nuclei between pulses.
- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.
- Temperature: 298 K (25 °C).

Data Processing

- Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.

- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).

Conclusion

This technical guide provides a robust predictive framework for the ^{13}C NMR spectrum of **4-Bromo-3-methoxybenzonitrile**, an essential tool for its unambiguous identification in a research or industrial setting. The detailed analysis of substituent effects offers valuable insight into the electronic structure of the molecule. Furthermore, the provided experimental protocol outlines a validated methodology for acquiring high-quality, reliable ^{13}C NMR data, ensuring scientific integrity and reproducibility.

References

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